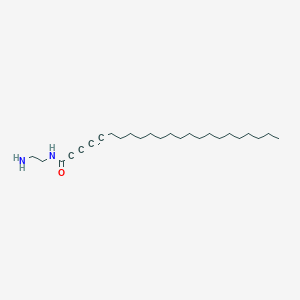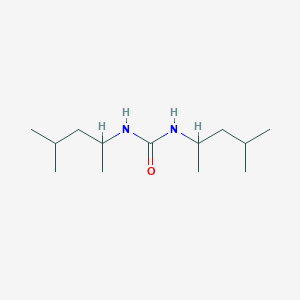
Urea, N,N'-bis(1,3-dimethylbutyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N,N’-bis(1,3-dimethylbutyl)- is a chemical compound with the molecular formula C13H28N2O It is a derivative of urea, where the hydrogen atoms on the nitrogen atoms are replaced by 1,3-dimethylbutyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N’-bis(1,3-dimethylbutyl)- typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is considered mild and efficient, providing high yields and chemical purity. The reaction conditions are simple and environmentally friendly, making it suitable for large-scale production.
Industrial Production Methods
In industrial settings, the production of N-substituted ureas, including Urea, N,N’-bis(1,3-dimethylbutyl)-, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . This method, although not environmentally friendly, is widely used due to its efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Urea, N,N’-bis(1,3-dimethylbutyl)- undergoes various chemical reactions, including:
Nucleophilic Addition: This reaction involves the addition of nucleophiles to the carbonyl group of the urea derivative.
Substitution Reactions: The compound can undergo substitution reactions where the 1,3-dimethylbutyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include potassium isocyanate, amines, and carbamoyl chlorides . The reactions are typically carried out in aqueous conditions without the need for organic solvents, making them environmentally friendly.
Major Products Formed
The major products formed from these reactions are various N-substituted ureas, which have significant applications in the chemical and pharmaceutical industries .
Aplicaciones Científicas De Investigación
Urea, N,N’-bis(1,3-dimethylbutyl)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Urea, N,N’-bis(1,3-dimethylbutyl)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved are still under investigation, but they are believed to be related to its unique chemical structure .
Comparación Con Compuestos Similares
Similar Compounds
Urea, N,N’-bis(1,1-dimethylethyl)-: This compound has a similar structure but with different substituents on the nitrogen atoms.
N(1),N(2)-bis(1,3-dimethylbutyl)phthalamide: Another compound with similar substituents but different core structure.
Uniqueness
Its environmentally friendly synthesis and high chemical purity make it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
601495-12-9 |
|---|---|
Fórmula molecular |
C13H28N2O |
Peso molecular |
228.37 g/mol |
Nombre IUPAC |
1,3-bis(4-methylpentan-2-yl)urea |
InChI |
InChI=1S/C13H28N2O/c1-9(2)7-11(5)14-13(16)15-12(6)8-10(3)4/h9-12H,7-8H2,1-6H3,(H2,14,15,16) |
Clave InChI |
IXPFRCPJPVFXIY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)NC(=O)NC(C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


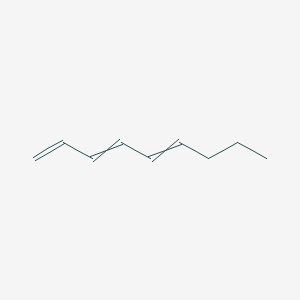
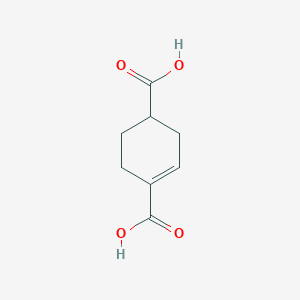
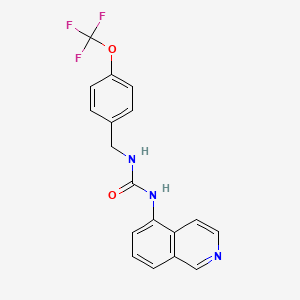
![5-Chloro-3-[4-(ethanesulfonyl)phenyl]-6'-methyl-2,3'-bipyridine](/img/structure/B12581639.png)
![2-({[2-Nitro-1-(4-nitrophenyl)propyl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12581642.png)
![1-[(2-Phenyl-1H-imidazol-1-yl)methyl]naphthalen-2-ol](/img/structure/B12581644.png)
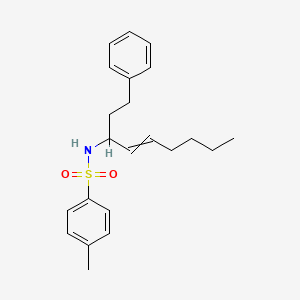
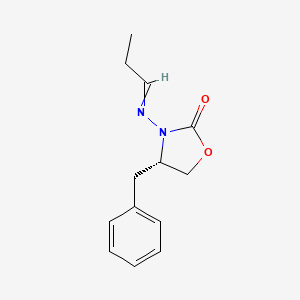

![2-Cyclopenten-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]-](/img/structure/B12581679.png)
![1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl acetate](/img/structure/B12581680.png)
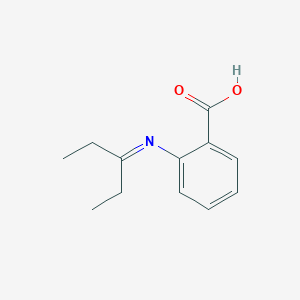
![2-[2-(Hydroxymethyl)phenyl]-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B12581684.png)
